molecular formula C34H68O5 B13777525 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate CAS No. 59599-55-2

2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate

Cat. No.: B13777525
CAS No.: 59599-55-2
M. Wt: 556.9 g/mol
InChI Key: NNSTUHMKYNCMHO-UHFFFAOYSA-N
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Description

2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate is a chemical compound with the molecular formula C34H68O5 and a molecular weight of 556.9 g/mol . It is an ester derived from myristic acid and a polyether alcohol. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate typically involves the esterification of myristic acid with a polyether alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature of around 100-150°C and maintaining the reaction for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Myristic acid and polyether alcohol.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohols.

Scientific Research Applications

2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. This property is particularly useful in drug delivery systems, where the compound can encapsulate hydrophobic drugs and enhance their bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate is unique due to its specific combination of a long alkyl chain and polyether segments, which provide excellent surfactant properties. This makes it particularly effective in applications requiring emulsification and solubilization of hydrophobic substances .

Properties

CAS No.

59599-55-2

Molecular Formula

C34H68O5

Molecular Weight

556.9 g/mol

IUPAC Name

2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl tetradecanoate

InChI

InChI=1S/C34H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-36-28-29-37-30-31-38-32-33-39-34(35)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

NNSTUHMKYNCMHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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